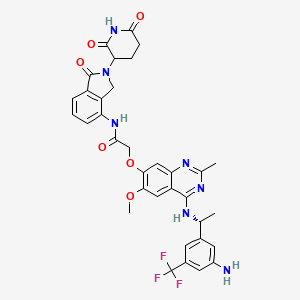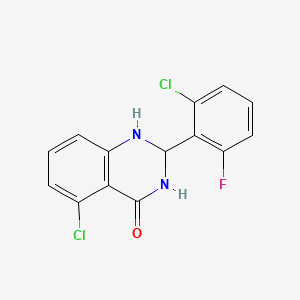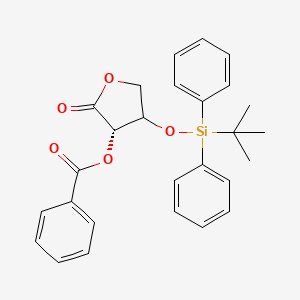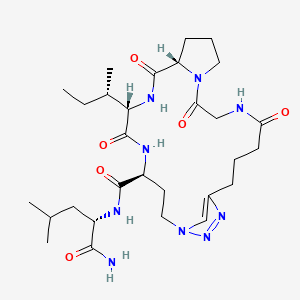
Hbv-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-23 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-23 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Hbv-IN-23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are used under conditions that may include elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
科学研究应用
Hbv-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus, and its potential to reduce viral load and improve patient outcomes.
作用机制
The mechanism of action of Hbv-IN-23 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. The compound inhibits the activity of viral enzymes essential for the replication and transcription of viral DNA. This inhibition disrupts the production of new viral particles, thereby reducing the viral load in infected cells. Key molecular targets include the viral polymerase and other proteins involved in the replication complex.
相似化合物的比较
Hbv-IN-23 can be compared with other antiviral compounds targeting hepatitis B virus, such as:
Entecavir: A nucleoside analog that inhibits viral polymerase activity.
Tenofovir: Another nucleoside analog with a similar mechanism of action.
Lamivudine: A reverse transcriptase inhibitor used in the treatment of hepatitis B and HIV.
Uniqueness
This compound is unique due to its specific molecular structure, which may confer advantages in terms of potency, selectivity, and resistance profile compared to other antiviral agents. Its distinct mechanism of action and potential for combination therapy make it a promising candidate for further development.
Conclusion
This compound represents a significant advancement in the field of antiviral therapeutics, with promising applications in the treatment of hepatitis B virus infections. Its unique chemical properties, diverse reactivity, and potential for industrial production make it a valuable compound for ongoing research and development.
属性
分子式 |
C25H27N3O3S |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-6-[3-(dimethylamino)propoxy]-3-(furan-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C25H27N3O3S/c1-27(2)13-7-15-30-20-11-12-23-22(16-20)24(29)28(17-21-10-6-14-31-21)25(26-23)32-18-19-8-4-3-5-9-19/h3-6,8-12,14,16H,7,13,15,17-18H2,1-2H3 |
InChI 键 |
ZBLVNGNLMSFJPS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCOC1=CC2=C(C=C1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


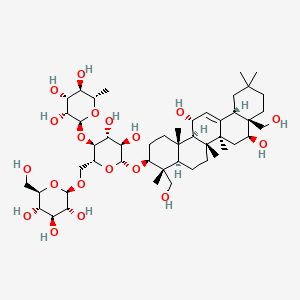
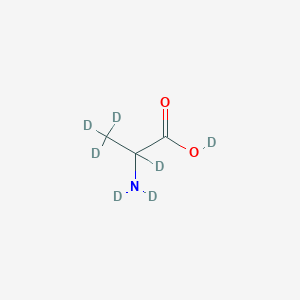
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
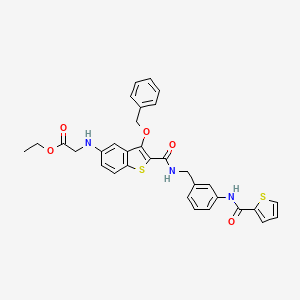
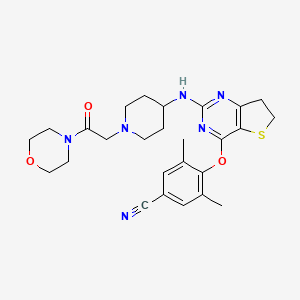
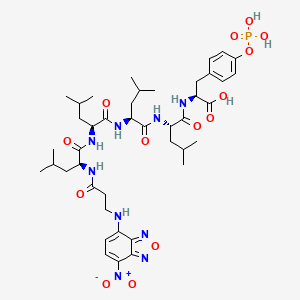

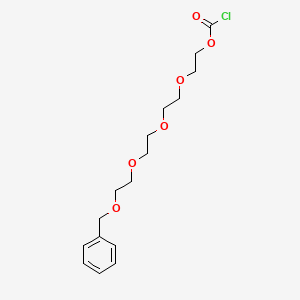
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
